molecular formula C18H28N2O2 B12127206 1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine

1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine

Cat. No.: B12127206
M. Wt: 304.4 g/mol
InChI Key: KHXVJPSWTIZKFM-UHFFFAOYSA-N
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Description

1-Acetyl-4-(tricyclo[4311<3,8>]undecylcarbonyl)piperazine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine involves multiple steps. One common method starts with the preparation of tricyclo[4.3.1.1<3,8>]undecane-1-carboxylic acid, which is then reacted with piperazine under specific conditions to form the desired compound . The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a similar piperazine core but with a different substituent.

    1-Acetyl-4-(4-methylphenyl)piperazine: This compound also has a piperazine core with a methyl group as the substituent.

Uniqueness

1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine is unique due to its tricyclic structure, which imparts distinct physicochemical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

1-[4-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H28N2O2/c1-13(21)19-4-6-20(7-5-19)17(22)18-10-14-2-3-15(11-18)9-16(8-14)12-18/h14-16H,2-12H2,1H3

InChI Key

KHXVJPSWTIZKFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C23CC4CCC(C2)CC(C4)C3

Origin of Product

United States

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